molecular formula C14H22N2O B13030626 (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine

(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine

Cat. No.: B13030626
M. Wt: 234.34 g/mol
InChI Key: RPCVIAXDAUMJJP-HOSRBBHYSA-N
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Description

(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine is a synthetic organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with an isopropoxy group and a pent-4-en-2-amine chain. The stereochemistry is defined by the (R,E) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine typically involves multi-step organic reactions. One possible route could include:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions.

    Formation of the Pent-4-en-2-amine Chain: This can be achieved through a series of reactions including alkylation and amination.

    Stereochemical Control: The (R,E) configuration can be controlled using chiral catalysts or specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be used to study its effects on various biological systems, including its interaction with enzymes and receptors.

Medicine

Potential medicinal applications could include its use as a pharmaceutical intermediate or as a lead compound for drug development.

Industry

In industry, the compound could be used in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (R,E)-5-(5-Methoxypyridin-3-yl)-N-methylpent-4-en-2-amine
  • (R,E)-5-(5-Ethoxypyridin-3-yl)-N-methylpent-4-en-2-amine

Uniqueness

The uniqueness of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine lies in its specific isopropoxy substitution and its stereochemistry

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(E,2R)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine

InChI

InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m1/s1

InChI Key

RPCVIAXDAUMJJP-HOSRBBHYSA-N

Isomeric SMILES

C[C@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C=CCC(C)NC

Origin of Product

United States

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